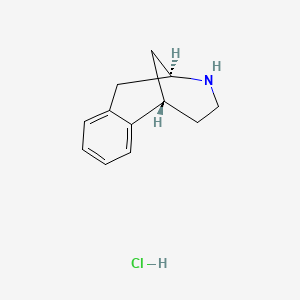
6,7-Benzomorphan hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Benzomorphan hydrochloride is a chemical compound belonging to the benzomorphan class, which is a subset of the larger morphinan family. This compound is known for its potent analgesic properties and has been studied extensively for its potential therapeutic applications .
Preparation Methods
The synthesis of 6,7-Benzomorphan hydrochloride typically involves the use of tetralone or appropriately substituted pyridine precursors. One common synthetic route is the Barltrop synthesis, which starts from a 2-tetralone precursor and progresses through several steps to yield the desired benzomorphan compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
6,7-Benzomorphan hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, bromine, and sodium amide . Major products formed from these reactions include benzomorphan dicarboxylic acid and furanobenzomorphan .
Scientific Research Applications
6,7-Benzomorphan hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other benzomorphan derivatives. In biology and medicine, it is studied for its potential as an analgesic and its interactions with opioid receptors . Additionally, it has been investigated for its ability to antagonize the N-methyl-D-aspartate (NMDA) receptor-channel complex, making it a candidate for neurological research .
Mechanism of Action
The exact mechanism of action of 6,7-Benzomorphan hydrochloride is not fully understood, but it is believed to interact with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and a partial antagonist at mu opioid receptors, leading to its analgesic effects . The compound’s interaction with these receptors inhibits ascending pain pathways and alters the perception of pain .
Comparison with Similar Compounds
6,7-Benzomorphan hydrochloride is unique among benzomorphan compounds due to its specific receptor interactions and potent analgesic properties. Similar compounds include cyclazocine, ethylketocyclazocine, and oxilorphan, which also belong to the benzomorphan class and share similar structural features . this compound is distinguished by its specific receptor binding affinities and pharmacological profile .
Properties
CAS No. |
23109-40-2 |
|---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
(1S,9R)-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-12-9(3-1)7-11-8-10(12)5-6-13-11;/h1-4,10-11,13H,5-8H2;1H/t10-,11-;/m0./s1 |
InChI Key |
RRWASFFSKLPJMJ-ACMTZBLWSA-N |
Isomeric SMILES |
C1CN[C@@H]2C[C@H]1C3=CC=CC=C3C2.Cl |
Canonical SMILES |
C1CNC2CC1C3=CC=CC=C3C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


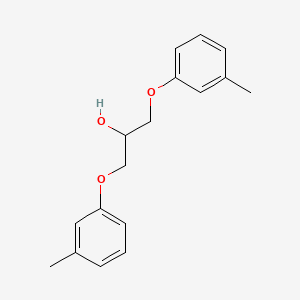
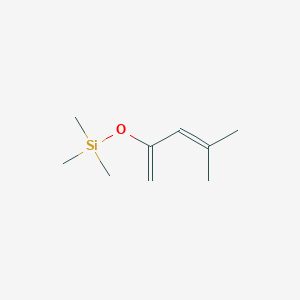

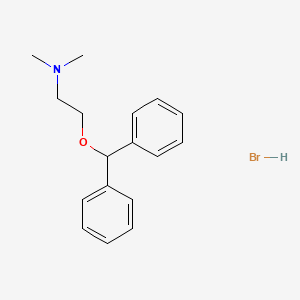




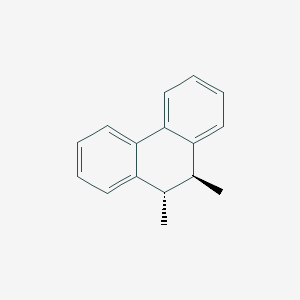
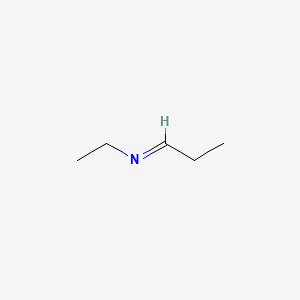
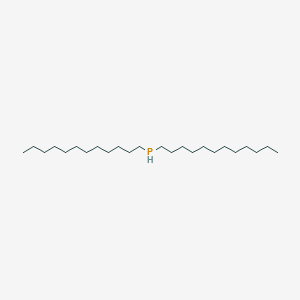
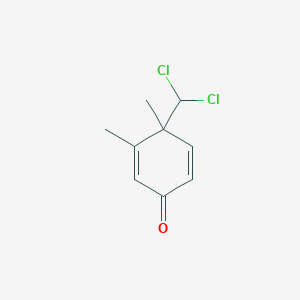
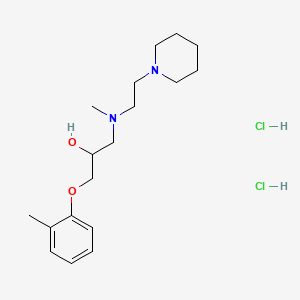
![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
